5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

Physicochemical profiling Drug-likeness Permeability prediction

5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (CAS 2138280-84-7) is a heterocyclic small molecule belonging to the 3-aminopyrazole class, with a molecular formula of C9H15N3O2 and a molecular weight of 211.26 g/mol. The compound features a 5-methyl substituent on the pyrazole ring and an oxolan-3-yloxymethyl group at the N1 position.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13062365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1COC2CCOC2)N
InChIInChI=1S/C9H15N3O2/c1-7-4-9(10)11-12(7)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)
InChIKeyOYBDOOCRVJYTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine: Structural Identity and Procurement Baseline


5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (CAS 2138280-84-7) is a heterocyclic small molecule belonging to the 3-aminopyrazole class, with a molecular formula of C9H15N3O2 and a molecular weight of 211.26 g/mol . The compound features a 5-methyl substituent on the pyrazole ring and an oxolan-3-yloxymethyl group at the N1 position. This substitution pattern distinguishes it from congeneric N1-alkyl or N1-aryl 3-aminopyrazoles, potentially influencing both physicochemical properties (AlogP ~1.29, polar surface area ~90.65 Ų, 5 H-bond acceptors, 2 H-bond donors) and intermolecular interaction profiles. At the time of this analysis, no peer-reviewed primary research articles or granted patents were identified that report biological assay data specific to this compound.

Procurement Risk: Why 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine Cannot Be Casually Replaced by In-Class Analogs


Within the 3-aminopyrazole family, the specific positioning and nature of the N1 substituent critically modulates molecular recognition, metabolic stability, and physicochemical properties. The oxolan-3-yloxy methyl linker in the target compound introduces both a hydrogen-bond-accepting ether oxygen and a conformationally constrained tetrahydrofuran ring, features that are absent in simpler N1-methyl, N1-aryl, or N1-(oxolan-3-yl)methyl analogs such as 5-methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine (CAS 1695800-25-9, MW 181.23) or 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine (CAS 1698661-52-7, MW 167.21) . These structural differences are expected to produce measurable divergence in target binding, selectivity, solubility, and permeability profiles, making generic substitution scientifically indefensible without direct comparative data. The following sections present the available comparative evidence, with explicit notation of evidence strength and gaps.

Quantitative Differentiation Evidence for 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine Versus Closest Analogs


Molecular Size and Rotatable Bond Differentiation: Target Compound vs. N1-(Oxolan-3-yl)methyl and N1-(Oxolan-3-yl) Analogs

The target compound (MW 211.26) is 16–26% larger than its closest direct-connection analogs 5-methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine (MW 181.23) and 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine (MW 167.21). The oxolan-3-yloxy methyl linker introduces an additional ether oxygen atom and increases the rotatable bond count by approximately 1–2 bonds relative to oxolan-3-ylmethyl analogs . Computed physicochemical parameters for the target compound include AlogP ~1.29, topological polar surface area (TPSA) ~90.65 Ų, and 7 rotatable bonds .

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Capacity: Target Compound vs. Regioisomeric 4-Methyl Analog

The target 5-methyl-3-aminopyrazole regioisomer presents the amine at the 3-position of the pyrazole ring, whereas the 4-methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine isomer (CAS not confirmed in accessible databases) shifts the methyl group to the 4-position, altering the electronic environment of the 3-amino group. The 5-methyl substitution ortho to the N1 substituent may induce steric effects on the oxolan-3-yloxy methyl group conformation that are absent in the 4-methyl isomer . No direct comparative assay data exist for these regioisomers.

Molecular recognition Target engagement Structure-activity relationship

Linker Atom Composition: Ether Oxygen-Containing Linker vs. Direct Methylene Linker in Analog Compounds

The target compound incorporates an oxolan-3-yloxy methyl linker (N1-CH2-O-oxolan), which introduces an additional ether oxygen absent in direct-connection analogs such as 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine (N1-oxolan direct bond) and 5-methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine (N1-CH2-oxolan). The ether oxygen is a hydrogen-bond acceptor and a potential site for oxidative metabolism, which may differentiate the compound's metabolic stability and aqueous solubility profiles . No experimental metabolic stability or solubility data for the target compound were found in the accessible literature.

Metabolic stability Solubility Conformational flexibility

Recommended Application Scenarios for 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine Based on Available Differentiation Evidence


Kinase Inhibitor Scaffold Diversification via Regioisomeric and Linker SAR Exploration

Given the well-established precedent for 3-aminopyrazoles as kinase hinge-binding motifs [1], the target compound's unique combination of a 5-methyl substituent and an ether-containing oxolan-3-yloxy methyl linker makes it a valuable building block for diversifying kinase inhibitor libraries. Researchers can compare its biochemical activity against specific kinase panels with that of the 4-methyl regioisomer and the non-ether linker analogs (CAS 1695800-25-9 and CAS 1698661-52-7) to map linker and regioisomer SAR. The higher TPSA (~90.65 Ų) and rotatable bond count (7) relative to comparator analogs predict distinct permeability and solubility profiles that may be advantageous for targeting kinases with specific selectivity requirements.

Physicochemical Property-Driven Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The compound's computed AlogP (~1.29), moderate molecular weight (211.26), and TPSA (~90.65 Ų) place it within favorable drug-like property space [1]. The primary amine handle at the 3-position permits facile derivatization (amide coupling, sulfonamide formation, reductive amination), while the oxolan-3-yloxy methyl group provides a distinct 3D structural feature. For procurement in DEL or fragment-library construction, this compound offers a differentiated vector relative to simpler N1-substituted 3-aminopyrazoles by providing an additional hydrogen-bond-accepting oxygen at a defined distance from the pyrazole core.

Metabolic Stability Profiling of Ether-Containing Linkers in Aminopyrazole Series

The ether oxygen in the N1-CH2-O-oxolan linker differentiates this compound from direct-connection and methylene-bridged analogs [1]. This structural feature makes the compound a specific probe for assessing the impact of ether linkers on oxidative metabolism (e.g., O-dealkylation) within aminopyrazole chemical series. Procurement of this compound alongside its non-ether comparator 5-methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine (CAS 1695800-25-9) enables paired metabolic stability experiments in hepatocytes or liver microsomes, generating quantitative intrinsic clearance data directly attributable to the presence of the ether oxygen.

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